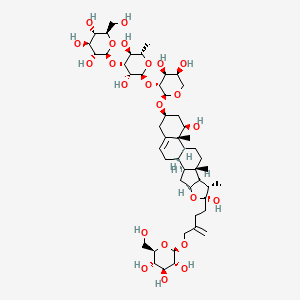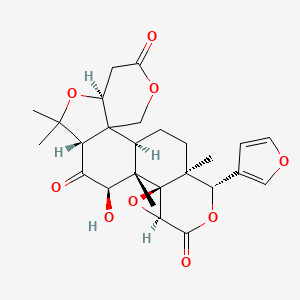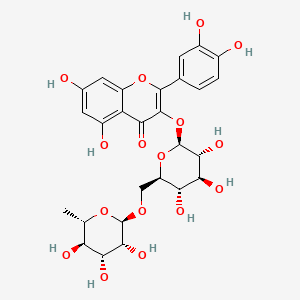
S107
Overview
Description
S107 is a benzothiazepine derivative with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol . This compound is known for its ability to bind to the ryanodine receptor 1 (RyR1) channel and enhance the binding affinity of Calstabin-1 . It has applications in various fields, including medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of S107 is the Ryanodine Receptor 2 (RyR2) . RyR2 is a calcium release channel found in the sarcoplasmic reticulum of cardiac muscle cells . It plays a crucial role in the regulation of intracellular calcium ions, which are essential for muscle contraction .
Mode of Action
This compound stabilizes RyR2 channels by enhancing the binding affinity of calstabin2 to the RyR2 . This interaction effectively blocks leaky intracellular calcium release due to receptor modifications such as oxidation, S-nitrosylation, hyperphosphorylation, or mutation .
Biochemical Pathways
The action of this compound affects the calcium signaling pathway. By stabilizing the RyR2-calstabin2 complex, this compound inhibits the leakage of calcium ions from the sarcoplasmic reticulum . This regulation of calcium ion concentration is central to the excitation-contraction coupling mechanism in muscle cells .
Result of Action
The stabilization of the RyR2-calstabin2 complex by this compound leads to the prevention of cardiac arrhythmias and an increase in the seizure threshold . In the context of heart disease, this regulation of calcium ion release can help prevent conditions like catecholaminergic polymorphic ventricular tachycardia (CPVT) .
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine plays a crucial role in biochemical reactions. It binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . This interaction with RyR1 and Calstabin-1 is critical for its biochemical function .
Cellular Effects
The effects of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine on cells are significant. By preventing the depletion of Calstabin-1 from the RyR1 complex, it slows muscle fatigue and reduces muscle damage in exercised mice . This suggests that it has a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the RyR1 channel and enhances the binding affinity of Calstabin-1 . This prevents the depletion of Calstabin-1 from the RyR1 complex, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known that it slows muscle fatigue and reduces muscle damage in exercised mice . This suggests that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine vary with different dosages in animal models
Metabolic Pathways
Its interaction with the RyR1 channel and Calstabin-1 suggests that it may interact with enzymes or cofactors in these pathways .
Transport and Distribution
Its interaction with the RyR1 channel and Calstabin-1 suggests that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
Its interaction with the RyR1 channel and Calstabin-1 suggests that it may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S107 typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 4-methoxy-3-methylbutanal in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S107 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazepine derivatives.
Scientific Research Applications
S107 has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its effects on calcium channels and muscle function.
Medicine: Investigated for its potential therapeutic effects in treating muscle fatigue and muscular dystrophy.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-7-methoxy-4-(methyl-d3)-1,4-benzothiazepine: A labeled benzothiazepine derivative used in research.
7-Methoxy-3,4,5,6-tetrahydro-2H-azepine: Another compound with a similar structure but different functional groups.
Uniqueness
S107 is unique due to its specific binding to the RyR1 channel and its ability to enhance the binding affinity of Calstabin-1. This property makes it particularly valuable in research related to muscle function and calcium channel regulation .
Properties
IUPAC Name |
7-methoxy-4-methyl-3,5-dihydro-2H-1,4-benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-12-5-6-14-11-4-3-10(13-2)7-9(11)8-12/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCEGVSQDOGSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCSC2=C(C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647214 | |
| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927871-76-9 | |
| Record name | 7-Methoxy-4-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927871-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















